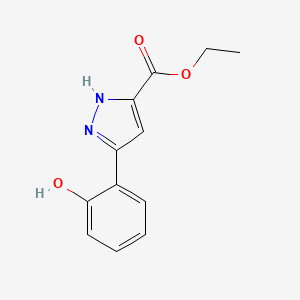

ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazole compounds, in general, can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, or reactions at the carbon atoms . The specific reactions that “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally . Without specific data on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide a detailed analysis.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with alkynes to produce various condensed pyrazoles, demonstrating their role in complex organic synthesis (Arbačiauskienė et al., 2011).

Creation of Pyrazole Hydrazones : Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate can react with hydrazine hydrate to form pyrazole carbohydrazides, leading to new pyrazole hydrazone compounds, which showcases the compound's versatility in forming diverse chemical structures (Huang Jie-han, 2008).

Synthesis of Acylamides and Auxin Activities : The compound is used to synthesize ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to acylamides with varied applications in auxin activities, an area important in agricultural chemistry (A. Yue et al., 2010).

Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate's reaction with primary aliphatic amines under microwave-assisted conditions demonstrates its utility in efficient and rapid chemical synthesis (Milosevic et al., 2015).

Crystal Structure and Biological Evaluation : Novel derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been studied for their crystal structure and biological evaluation, indicating potential biomedical applications (Zheng et al., 2010).

Applications in Medicinal Chemistry and Drug Development

Synthesis of Pesticide Intermediates : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a derivative, is an important intermediate for synthesizing the pesticide chlorantraniliprole, showcasing the compound's relevance in agrochemical research (Yeming Ju, 2014).

Drug Synthesis and Hydrolysis : The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the drug darolutamide, highlights its importance in pharmaceutical manufacturing (Szilágyi et al., 2022).

Anti-Proliferative Screening of Derivatives : Novel oxime-containing pyrazole derivatives synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate show anti-proliferative effects on lung cancer cells, underlining the compound's potential in cancer research (Zheng et al., 2010).

Inhibitors Against Lung Cancer Cells : Synthesized ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives demonstrate the ability to suppress lung cancer cell growth, showing the compound's application in oncology (Shen et al., 2012).

Anti-Proliferative Activity of Thiazole Derivatives : Thiazole compounds synthesized from related pyrazole compounds have been tested for anti-cancer activity against breast cancer cells, indicating the broader implications of pyrazole derivatives in medicinal chemistry (Sonar et al., 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs . Without specific studies on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide information on its mechanism of action.

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This is typically assessed through toxicology studies and safety data sheets . Without specific data on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide information on its safety and hazards.

Zukünftige Richtungen

The future directions for research on a compound typically depend on its known properties and potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity . Without specific information on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to suggest specific future directions.

Eigenschaften

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15/h3-7,15H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVJKAYWKJUVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2719321.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)

![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)

![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)

![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)